molecular formula C27H27N3O2 B2954985 N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005305-95-2

N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2954985
CAS No.: 1005305-95-2
M. Wt: 425.532
InChI Key: AZEAHNUCSWMMSX-UHFFFAOYSA-N
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Description

“N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. It contains a 1,8-naphthyridine core, which is a type of heterocyclic compound . These types of compounds are known for their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups and a heterocyclic core. The 1,8-naphthyridine core is a bicyclic structure containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines can be quite diverse, depending on the functional groups attached to the core structure . They can undergo reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Antibacterial Evaluation

A study conducted by Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, evaluating their antibacterial efficacy against Escherichia coli and other gram-negative bacterial infections in mice. This research highlights the potential of naphthyridine derivatives in developing new antibacterial agents (Santilli et al., 1975).

Chemistry Advances

Fadda, El-Hadidy, and Elattar (2015) provided an extensive overview of the synthetic procedures and biological significance of 1,8-naphthyridines, including N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. This review underscores the compound's versatility and importance in medicinal chemistry (Fadda et al., 2015).

Photochemical Applications

Piloto et al. (2015) explored heteroaromatic compounds, including naphthyridine derivatives, as phototriggers for the controlled release of carboxylic acid drugs. Their work demonstrates the utility of naphthyridine-based compounds in developing novel photoreactive materials for targeted drug delivery (Piloto et al., 2015).

Catalysis and Transfer Hydrogenation

Sinha et al. (2009) investigated the coordination of 1,8-naphthyridine-functionalized N-heterocyclic carbene to various metals, showcasing its diverse binding modes and evaluating one novel Ir(III) complex as a catalyst in transfer hydrogenation reactions. This study highlights the compound's potential in catalysis, particularly in transfer hydrogenation processes (Sinha et al., 2009).

Future Directions

The future directions in the study of 1,8-naphthyridines and related compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to new therapeutic applications .

Mechanism of Action

Properties

IUPAC Name

N,1-dibenzyl-N-butyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-2-3-17-29(19-21-11-6-4-7-12-21)26(31)24-18-23-15-10-16-28-25(23)30(27(24)32)20-22-13-8-5-9-14-22/h4-16,18H,2-3,17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEAHNUCSWMMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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